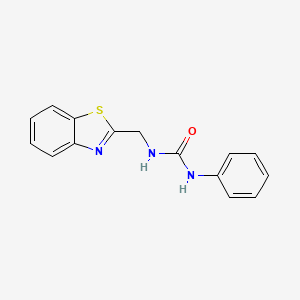
1-(1,3-Benzothiazol-2-ylmethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazol-2-ylmethyl)-3-phenylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPU and is a derivative of benzothiazole. BPU has been found to have a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of BPU involves the inhibition of certain enzymes that are involved in cell growth and proliferation. BPU has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell division. By inhibiting CDKs, BPU induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPU has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BPU has also been found to inhibit the activity of certain enzymes that are involved in angiogenesis, which is the process of new blood vessel formation. By inhibiting angiogenesis, BPU prevents the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPU in lab experiments is its high potency. BPU has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using BPU is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on BPU. One of the areas of interest is the development of BPU analogs that have improved solubility and potency. Another area of interest is the investigation of the synergistic effects of BPU with other anticancer agents. Additionally, the potential applications of BPU in the treatment of viral and bacterial infections warrant further investigation.
Métodos De Síntesis
The synthesis of BPU involves the reaction of 2-aminobenzothiazole with phenylisocyanate. The reaction takes place in the presence of a catalyst, and the product is obtained in high yield. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
BPU has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. BPU acts by inducing apoptosis, which is a process of programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth.
In addition to its anticancer properties, BPU has also been found to have antiviral and antibacterial properties. It has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). BPU has also been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-ylmethyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15(17-11-6-2-1-3-7-11)16-10-14-18-12-8-4-5-9-13(12)20-14/h1-9H,10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQJJRUOBQQWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylmethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
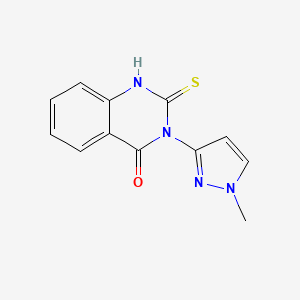
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
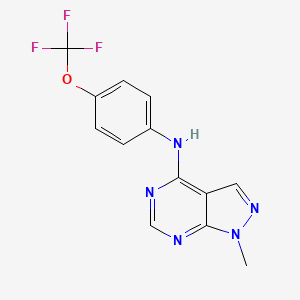

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)
![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)
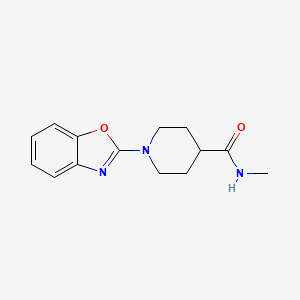
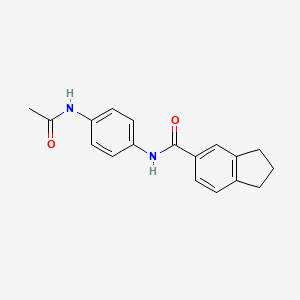
![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)